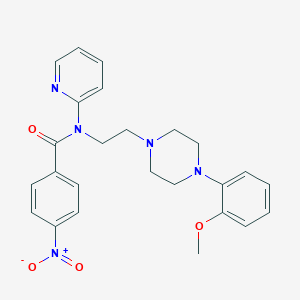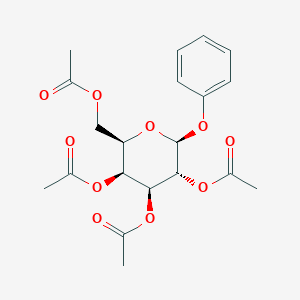
Phenyl tetra-O-acetyl-β-D-galactopyranosid
Übersicht
Beschreibung
PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is a derivative of galactose, a type of sugar. This compound is characterized by the presence of a phenyl group attached to the galactose molecule, which is further modified by the addition of four acetyl groups. These modifications make the compound more stable and alter its chemical properties, making it useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
Target of Action
Phenyl Tetra-O-acetyl-beta-D-galactopyranoside, also known as PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE, has been used extensively for the synthesis of complex oligosaccharides . It has been identified as a specific inhibitor of human galectins , a family of β-galactoside-binding proteins. Galectins play a crucial role in many biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .
Mode of Action
The compound interacts with its target, galectins, by binding to the β-galactoside sites of these proteins . This binding can inhibit the normal function of galectins, leading to changes in the biological processes they regulate .
Biochemical Pathways
Given its inhibitory action on galectins, it can be inferred that the compound may affect pathways related to cell-cell adhesion, immune response regulation, and apoptosis .
Result of Action
The molecular and cellular effects of Phenyl Tetra-O-acetyl-beta-D-galactopyranoside’s action would depend on the specific galectins it inhibits and the biological processes these galectins regulate. For instance, if the compound inhibits a galectin involved in immune response regulation, it could potentially alter immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl tetra-O-acetyl-beta-D-galactopyranoside typically involves the acetylation of beta-D-galactopyranoside. The process begins with the reaction of beta-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of tetra-O-acetyl-beta-D-galactopyranoside.
Industrial Production Methods
In an industrial setting, the production of phenyl tetra-O-acetyl-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent beta-D-galactopyranoside.
Oxidation: The phenyl group can be oxidized to form phenyl derivatives with different functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.
Major Products Formed
Hydrolysis: Beta-D-galactopyranoside.
Oxidation: Phenyl derivatives with various functional groups.
Substitution: Derivatives with substituted functional groups replacing the acetyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl tetra-O-acetyl-beta-D-glucopyranoside: Similar structure but with glucose instead of galactose.
Phenyl tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with an alpha configuration instead of beta.
Phenyl tetra-O-acetyl-beta-D-mannopyranoside: Similar structure but with mannose instead of galactose.
Uniqueness
PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is unique due to its specific configuration and the presence of acetyl groups, which provide stability and allow for selective modifications. This uniqueness makes it valuable in the synthesis of complex carbohydrates and in studies involving carbohydrate-protein interactions .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-LCWAXJCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225803 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-72-2 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl tetra-O-acetyl-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What can you tell us about the structural characteristics of Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside based on the research paper?
A1: The research paper "X-RAY AND MOLECULAR MECHANICS STUDY OF PHENYL 2,3,4,6-TETRA-O-ACETYL-BETA -D-GALACTOPYRANOSIDE" [] primarily focuses on elucidating the three-dimensional structure of the title compound using X-ray crystallography and molecular mechanics calculations. While it doesn't delve into the other aspects you listed (like pharmacological properties or environmental impact), the study provides valuable insights into the conformation of the molecule. The paper likely discusses bond lengths, bond angles, and torsion angles, which are crucial for understanding its interactions with other molecules and its potential as a building block in carbohydrate chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


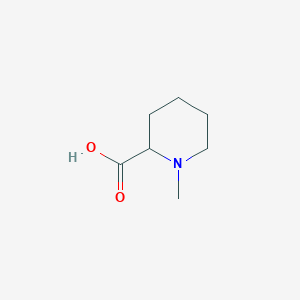
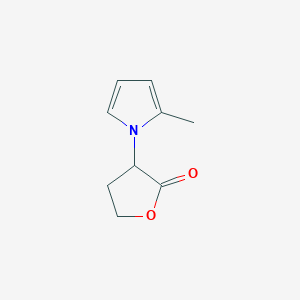

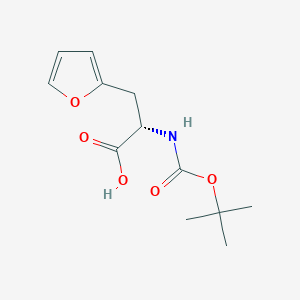
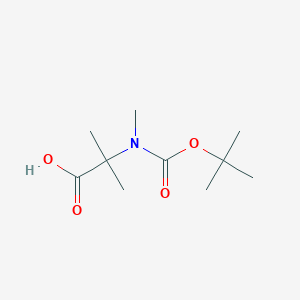
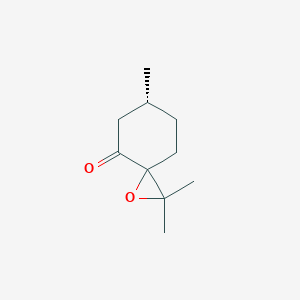
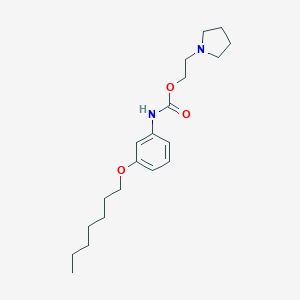
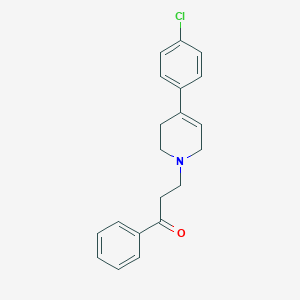


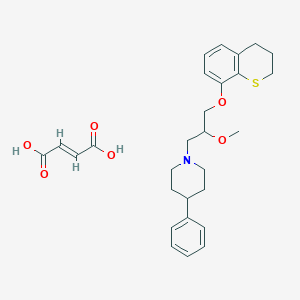
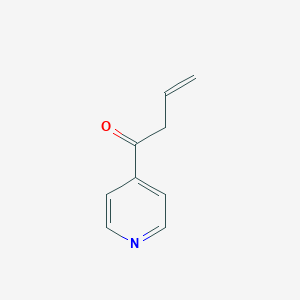
![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
